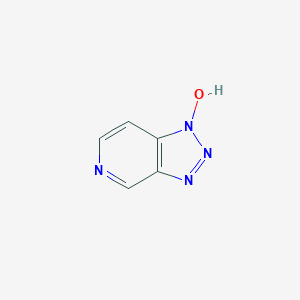
1-Hydroxy-5-azabenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-azabenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Overview
HOBt is widely used as an additive in peptide synthesis due to its ability to facilitate the coupling of amino acids while minimizing racemization. This property is especially beneficial when synthesizing peptides that require high purity and specific stereochemistry.
Mechanism of Action
HOBt acts by stabilizing the activated acyl species during the coupling reaction, thus preventing side reactions that can lead to racemization or degradation of sensitive functional groups. The use of HOBt in conjunction with carbodiimides (such as DIC or EDC) has been shown to significantly improve coupling efficiency.
Case Study: Comparison with Other Coupling Agents
Research has demonstrated that HOBt outperforms traditional coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) in certain scenarios. A study published in the Journal of Organic Chemistry compared the efficiency of various coupling agents, revealing that reactions utilizing HOBt yielded higher purity and better overall yields than those using other common reagents .
Synthesis of Bioactive Compounds
Beyond peptides, HOBt has been utilized in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its role as a coupling agent extends to forming complex molecules where amide bonds are essential.
Case Study: Pharmaceutical Applications
A notable application involves the synthesis of inhibitors for specific enzymes, where HOBt was integral in forming key amide linkages. The efficiency of HOBt in these reactions allowed for streamlined synthesis pathways, reducing both time and cost .
Eigenschaften
CAS-Nummer |
185839-73-0 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
1-hydroxytriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |
InChI-Schlüssel |
YFYIKMFTXUYSEC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1N(N=N2)O |
Kanonische SMILES |
C1=CN=CC2=C1N(N=N2)O |
Synonyme |
1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













